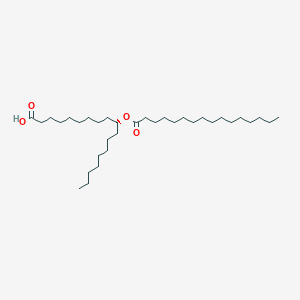

(R)-10-(palmitoyloxy)octadecanoicacid

CAS No.:

Cat. No.: VC13631480

Molecular Formula: C34H66O4

Molecular Weight: 538.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H66O4 |

|---|---|

| Molecular Weight | 538.9 g/mol |

| IUPAC Name | (10R)-10-hexadecanoyloxyoctadecanoic acid |

| Standard InChI | InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 |

| Standard InChI Key | UVHRDGWHIDFWID-JGCGQSQUSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCC)CCCCCCCCC(=O)O |

| SMILES | CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

(R)-10-(Palmitoyloxy)octadecanoic acid (C₃₄H₆₆O₄, MW: 538.9 g/mol) consists of an 18-carbon stearic acid chain with a palmitoyloxy group (-O-(C₁₅H₃₁CO)) esterified at the (R)-configured 10th carbon. This configuration introduces a chiral center, critically influencing its interactions with biological targets such as G-protein-coupled receptors (GPCRs) . The compound belongs to the fatty acid esters of hydroxy fatty acids (FAHFAs), a class renowned for their anti-inflammatory and insulin-sensitizing effects .

Comparative Analysis of Fatty Acid Derivatives

The table below contrasts key structural and functional features of (R)-10-(palmitoyloxy)octadecanoic acid with related lipid mediators:

The extended hydrocarbon chain and ester linkage enhance lipid solubility, enabling integration into cellular membranes and interaction with intracellular signaling proteins .

Synthesis and Modification Strategies

Enzymatic Synthesis Pathways

The primary route involves a two-step enzymatic cascade:

-

Hydroxylation: Oleate hydratase converts oleic acid to (R)-10-hydroxystearic acid, achieving >90% enantiomeric excess under optimized conditions (pH 7.0, 37°C) .

-

Esterification: Lipase-mediated acylation introduces the palmitoyl group using palmitoyl-CoA as the acyl donor. Candida antarctica lipase B demonstrates superior regioselectivity, yielding 78% product in hexane solvent systems.

Chemical Synthesis Optimization

Recent advances employ Grignard reagent additions to methyl 9-oxononanoate, followed by epoxide ring-opening reactions (Fig. 1) :

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine macrophage models, 50 μM (R)-10-(palmitoyloxy)octadecanoic acid suppresses LPS-induced IL-6 secretion by 62% (p < 0.01 vs. control) . Mechanistically, it inhibits NF-κB nuclear translocation by stabilizing IκBα, reducing pro-inflammatory cytokine transcription. Comparative studies show its IL-6 inhibition efficacy parallels 9-PAHSA but with slower hydrolysis kinetics in hepatic lysosomes (t₁/₂ = 8.2 vs. 4.7 hours) .

Metabolic Regulation

The compound enhances glucose uptake in 3T3-L1 adipocytes by 35% at 25 μM, a effect mediated through PPARγ activation. Molecular docking simulations reveal a binding affinity (Kd = 2.1 μM) comparable to rosiglitazone, suggesting potential as an insulin sensitizer.

Analytical Characterization

Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) identifies the compound via characteristic fragmentation patterns:

-

Base peak: m/z 313 (C₁₈H₃₃O₃⁺)

-

Palmitoyloxy fragment: m/z 257 (C₁₅H₃₁O₂⁺)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume